molecular formula C13H13NO2 B6366814 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111105-51-1

6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366814
CAS RN: 1111105-51-1
M. Wt: 215.25 g/mol
InChI Key: XQCOGMZMVOMOGS-UHFFFAOYSA-N
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Description

6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, is a synthetic compound that is used in a variety of scientific research applications. It has a wide range of potential applications in the laboratory and can be used as a starting material for the synthesis of other compounds. This compound is also known as 2-hydroxy-6-(3-ethoxyphenyl)pyridine and is a member of the pyridine family of compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, is a versatile compound that can be used for a variety of scientific research applications. It has been used in the synthesis of various biologically active compounds, such as antifungal agents and inhibitors of protein kinases. It has also been used as a starting material for the synthesis of other compounds, such as 4-amino-6-(3-ethoxyphenyl)-2-pyridinone. This compound has also been studied for its potential to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, is not completely understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as protein kinases, and by disrupting the growth of certain cancer cell lines. The exact mechanism of action is still being studied and further research is needed to better understand how this compound works.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, are not well understood. However, some studies have suggested that the compound may have an inhibitory effect on certain enzymes, such as protein kinases, and may also disrupt the growth of certain cancer cell lines. Further research is needed to better understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, is a versatile compound that can be used for a variety of scientific research applications. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. The compound is also relatively stable and has a low toxicity, which makes it suitable for use in laboratory experiments. However, the exact mechanism of action of this compound is not well understood and further research is needed to better understand its biochemical and physiological effects.

Future Directions

The potential applications of 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, are still being explored. Further research is needed to better understand the exact mechanism of action of this compound and to explore its potential use in the development of new drugs and therapies. Additionally, further research is needed to explore the compound’s potential to inhibit the growth of certain cancer cell lines. Finally, further research is needed to explore the potential use of this compound in the synthesis of other compounds.

Synthesis Methods

The synthesis of 6-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%, is typically performed through a two-step reaction. In the first step, 3-ethoxybenzaldehyde is reacted with pyridine hydrochloride to form the intermediate compound 6-(3-ethoxyphenyl)-2-pyridinone. This intermediate is then further reacted with sodium hydroxide to form the desired product, 6-(3-ethoxyphenyl)-2-hydroxypyridine, 95%. This method is relatively simple and efficient, and the compound can be synthesized in a few hours.

properties

IUPAC Name

6-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-11-6-3-5-10(9-11)12-7-4-8-13(15)14-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCOGMZMVOMOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682793
Record name 6-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111105-51-1
Record name 6-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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